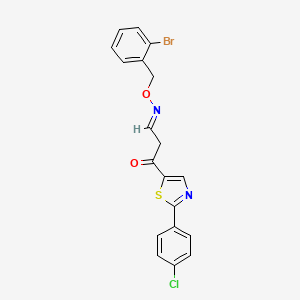

3-(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)-3-oxopropanal o-(2-bromobenzyl)oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)-3-oxopropanal o-(2-bromobenzyl)oxime is a complex organic compound that features a thiazole ring, a chlorophenyl group, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)-3-oxopropanal o-(2-bromobenzyl)oxime typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Formation of the Oxime: The oxime functional group is formed by reacting the corresponding aldehyde or ketone with hydroxylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

Reduction: Reduction reactions can target the oxime group, converting it to an amine.

Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: The major product would be the corresponding amine.

Substitution: Products depend on the substituent introduced, such as nitro or sulfonic acid derivatives.

Scientific Research Applications

3-(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)-3-oxopropanal o-(2-bromobenzyl)oxime has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug development.

Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)-3-oxopropanal o-(2-bromobenzyl)oxime would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering biochemical pathways. The thiazole ring and oxime group are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.

Chlorophenyl Compounds: 4-chlorophenylhydrazine and 4-chlorophenylacetic acid are examples of compounds with a chlorophenyl group.

Oxime Compounds: Acetoxime and benzaldoxime are examples of compounds with an oxime functional group.

Uniqueness

What sets 3-(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)-3-oxopropanal o-(2-bromobenzyl)oxime apart is the combination of these functional groups in a single molecule, which may confer unique chemical and biological properties not found in simpler analogs.

Biological Activity

The compound 3-(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)-3-oxopropanal o-(2-bromobenzyl)oxime is a thiazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₃BrClN₃O₂S

- Molecular Weight : 388.70 g/mol

- CAS Number : 339279-43-5

The compound features a thiazole ring substituted with a chlorophenyl group and an oxime functional group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a range of biological activities including:

- Antimicrobial Activity : Thiazoles have shown effectiveness against various bacterial and fungal strains.

- Antitumor Activity : Some derivatives have been reported to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Thiazole compounds often exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways.

The biological activities of thiazole derivatives like the one are attributed to several mechanisms:

- Enzyme Inhibition : Many thiazoles act as inhibitors of cyclooxygenases (COX), which play a key role in inflammation and pain signaling.

- Receptor Modulation : Some compounds interact with pain receptors such as TRPV1 and TRPA1, affecting nociceptive signaling pathways.

- Antioxidant Activity : Thiazoles can scavenge free radicals, contributing to their protective effects against oxidative stress.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiazole derivatives against clinical isolates of bacteria. The compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Antitumor Effects

Research involving the compound's effect on cancer cell lines (e.g., MCF-7 for breast cancer) indicated that it induced apoptosis through mitochondrial pathways. The IC50 values were determined to be lower than those of commonly used chemotherapeutic agents, suggesting potential as a lead compound for further development.

Anti-inflammatory Studies

In vivo studies using animal models showed that the compound reduced paw edema in rats, indicating anti-inflammatory properties. Histopathological examinations revealed decreased inflammatory cell infiltration in treated groups compared to controls.

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

(3E)-3-[(2-bromophenyl)methoxyimino]-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrClN2O2S/c20-16-4-2-1-3-14(16)12-25-23-10-9-17(24)18-11-22-19(26-18)13-5-7-15(21)8-6-13/h1-8,10-11H,9,12H2/b23-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZYIUVIFBOKQK-AUEPDCJTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CON=CCC(=O)C2=CN=C(S2)C3=CC=C(C=C3)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CO/N=C/CC(=O)C2=CN=C(S2)C3=CC=C(C=C3)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.